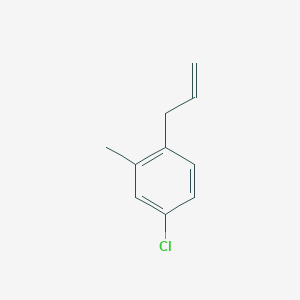
3-(4-Chloro-2-methylphenyl)-1-propene
説明
“3-(4-Chloro-2-methylphenyl)-1-propene” is a chemical compound, but there is limited information available about this specific compound. It’s important to note that the compound may also be referred to by other names in different databases or sources .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases .科学的研究の応用
1. Plant Growth Regulation
1-Methylcyclopropene (1-MCP) is a plant growth regulator extensively studied for its action as an ethylene inhibitor. It has been applied to a broad range of fruits, vegetables, and floricultural crops to prevent ethylene effects, which include ripening and senescence. The effective concentrations are low, and its application is influenced by temperature and treatment duration. This compound's usage can lead to advancements in understanding ethylene's role in plants (Blankenship & Dole, 2003).
2. Antimicrobial Activity
Eugenol, a hydroxyphenyl propene found in essential oils, exhibits significant antimicrobial activity against a wide range of fungi and bacteria. This activity includes effects on food-decaying microorganisms and human pathogens, showcasing the potential of hydroxyphenyl propenes in developing new antimicrobial agents (Marchese et al., 2017).
3. Downstream Processing of Biological Products
The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the challenges in separating these chemicals from fermentation broth. These diols have a wide range of applications, and the review discusses various methods for their recovery and purification, emphasizing the need for efficient and cost-effective processes (Xiu & Zeng, 2008).
4. Fluorescent Properties and Medical Applications
Methylene blue, a fluorescent dye, has been explored for its potential in intraoperative fluorescent imaging. Its applications span from visualization of ureters to the identification of pancreatic tumors and breast cancer margins. This highlights the diverse applications of fluorescent compounds in medical research and surgery (Cwalinski et al., 2020).
5. Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, such as [18F] 1,1-dicyan-2-[6-(dimethylamino)-2-naphtalenyl] propene, have been studied for measuring amyloid in vivo in Alzheimer's disease patients. This demonstrates the application of chemical compounds in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
Safety and Hazards
作用機序
Target of Action
It’s structurally similar compound, 3-chloro-4-methylphenyl isocyanate, is known to interact with various biological targets . The role of these targets can vary widely, from enzymes to receptors, and their interaction with the compound can lead to a variety of biological effects.
Mode of Action
Isocyanates, such as 3-chloro-4-methylphenyl isocyanate, are known to react exothermically with many classes of compounds, releasing toxic gases . These reactions can cause vigorous releases of heat .
Biochemical Pathways
Allelochemicals, including phenols, terpenes, flavonoids, fatty acids, and steroids, are known to inhibit photosynthetic pathways, disrupt metabolic enzyme activity, adversely affect mitochondrial respiration, inhibit the mitotic process, and increase oxidative stress .
Result of Action
Isocyanates are known to be toxic by ingestion, inhalation, and skin absorption .
特性
IUPAC Name |
4-chloro-2-methyl-1-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-3-4-9-5-6-10(11)7-8(9)2/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPROMXIAKUTAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



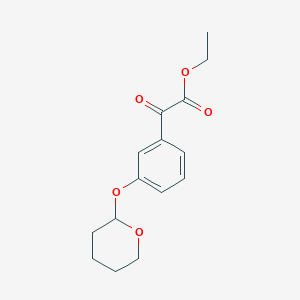

![2-Bromo-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3174061.png)
![2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3174069.png)

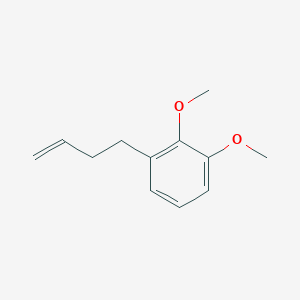

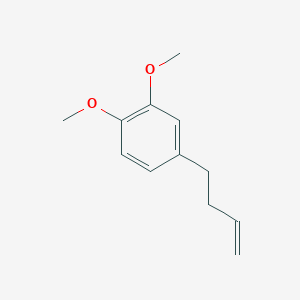
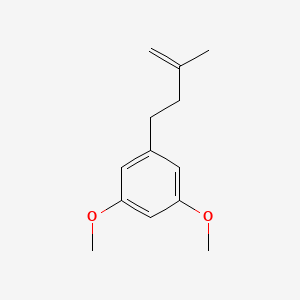
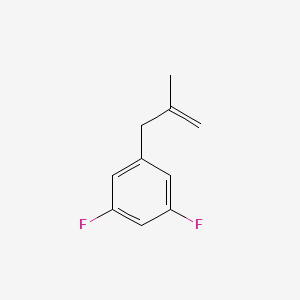

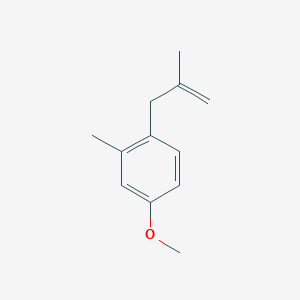
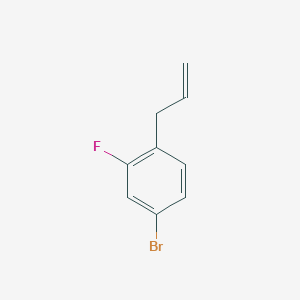
![2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B3174142.png)